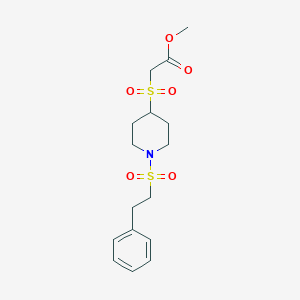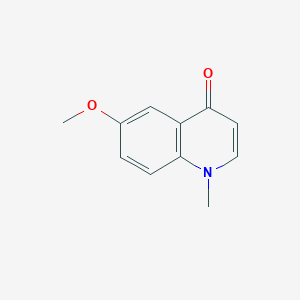![molecular formula C16H19FN4O4S B2844883 5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione CAS No. 874806-42-5](/img/structure/B2844883.png)
5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione” is a member of piperazines . It is a complex organic compound that contains several functional groups, including a fluorophenyl group, a piperazine ring, a sulfonyl group, and a pyrimidinedione ring .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For example, the synthesis of a related compound was achieved through a four-step synthetic approach, where a trimethylstannyl leaving group was introduced by displacement of iodine using palladium catalysis and hexamethyldistannane in an inert solvent .Molecular Structure Analysis
The molecular structure of such compounds can be complex due to the presence of multiple functional groups. Single-crystal X-ray diffraction data can be used to solve the crystal structure .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. The reactions could involve the various functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, its molecular weight is 461.5 g/mol .科学的研究の応用
Anticancer Activity
Oxazoles, including this compound, have been explored for their anticancer properties. Researchers synthesized derivatives by incorporating amino and sulfonamide functionalities into the oxazole scaffold. While no potent inhibitors of malignant cell growth were identified, the compounds fell into two groups:
- Group B (2-Aryl-5-(4-R-piperazin-1-yl)oxazole-4-carbonitriles) : These exhibited a moderate effect primarily on renal cancer cell lines .
DNA Repair Inhibition
Compound 5a, a derivative of this molecule, increased phosphorylation of H2AX in MCF-7 cells, comparable to Olaparib. This suggests potential DNA repair inhibition activity .
Cell Surface Biotinylation and Internalization Assay
In a study, researchers investigated the effects of related compounds on cell surface biotinylation and internalization. While specific results for this compound were not mentioned, it highlights its relevance in cellular processes .
Other Potential Applications
Although not extensively studied, this compound’s structural characteristics make it a candidate for further chemical modifications. Researchers may explore its use in other areas, such as enzyme inhibition, protein interactions, or drug delivery.
作用機序
Target of Action
It is known that the compound is part of a class of functionalized oxazoles . Oxazoles are a versatile class of compounds with diverse biological activities, making them attractive targets in medicinal chemistry .
Mode of Action
The compound incorporates amino and sulfonamide functionalities into the oxazole scaffold, as they have shown potential for interacting with biological targets
Biochemical Pathways
It was observed that similar compounds increased the phosphorylation of h2ax in mcf-7 cells , which is a marker of DNA damage and could indicate the involvement of DNA repair pathways.
Result of Action
The compound is part of a research focus on the synthesis and in vitro anticancer evaluation of functionalized oxazoles . No potent inhibitors of malignant cell growth were identified among the tested compounds . Nevertheless, the substances were categorized into two distinct groups based on their activity profile. One group displayed pronounced anticancer activity against breast cancer and melanoma cell lines, while the other exhibited a moderate effect primarily on renal cancer cell lines .
将来の方向性
特性
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O4S/c1-18-11-14(15(22)19(2)16(18)23)26(24,25)21-9-7-20(8-10-21)13-5-3-12(17)4-6-13/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCHFACKSWAWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-5-((4-isopropylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2844802.png)

methanone dihydrochloride](/img/structure/B2844807.png)
![[8-acetyloxy-4-oxo-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)chromen-7-yl] Acetate](/img/structure/B2844808.png)
![5-(3-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2844809.png)
![2-(2-bromophenyl)-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}acetamide](/img/structure/B2844810.png)

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2844813.png)

![N-{1-[(3-cyanophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2844817.png)
![2-(6-Cyclopropylpyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2844820.png)

